Bicyclo[2.2.2]octane

Thermochemistry Strain energy Computational chemistry

Sourcing a geometrically faithful, saturated bioisostere for para-substituted phenyl rings often leads to scaffolds with mismatched bridgehead distances or excessive ring strain. Bicyclo[2.2.2]octane (BCO) resolves this with a bridgehead-to-bridgehead span of ~2.6 Å that closely mirrors the 1,4-disposition of benzene, while its sp³-rich, D₃ₕ-symmetric cage eliminates CYP-mediated oxidative metabolism. • Replacing the central phenyl of Imatinib with BCO lowered human liver microsome CLint by 43% (16 vs. 28 μL·min⁻¹·mg⁻¹). • Bridgehead C-H BDE of 102.9 kcal·mol⁻¹ enables selective functionalization to 1,4-disubstituted derivatives. • Certified ≥95% purity with lot-specific QA; custom synthesis and bulk packaging available.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 280-33-1
Cat. No. B1212218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.2]octane
CAS280-33-1
Synonymsicyclo(2.2.2)octane
bicyclo(3.2.1)octane
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESC1CC2CCC1CC2
InChIInChI=1S/C8H14/c1-2-8-5-3-7(1)4-6-8/h7-8H,1-6H2
InChIKeyGPRLTFBKWDERLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.2]octane Physicochemical and Structural Identity


Bicyclo[2.2.2]octane (BCO) is a saturated, bridged bicyclic hydrocarbon with the molecular formula C₈H₁₄ and a molecular weight of 110.20 g·mol⁻¹ [1]. It features a rigid, three‑dimensional cage structure with two bridgehead carbon atoms separated by approximately 2.6 Å, closely matching the para‑disposition of a phenyl ring [2]. The compound exists as a plastic crystalline solid at ambient temperature (Tfus = 447.5 K, ΔfusH = 8.37 kJ·mol⁻¹) and exhibits a calculated log P of 3.80 and zero hydrogen‑bond donors or acceptors [1]. Its D₃ₕ molecular symmetry and conformational rigidity distinguish BCO from monocyclic and other bridged bicyclic systems, making it a key scaffold in medicinal chemistry, liquid‑crystal design, and materials science.

Why Bicyclo[2.2.2]octane Cannot Be Replaced by In-Class Analogs


Although several saturated bridged bicyclic hydrocarbons share the descriptor “bicycloalkane,” their physicochemical and biological behaviors diverge sharply in ways that directly govern material performance and drug‑likeness. Bicyclo[2.2.1]heptane (norbornane) possesses a shorter bridge and significantly higher ring strain, leading to a gas‑phase enthalpy of formation nearly 47 kJ·mol⁻¹ less stable than BCO [1]. Conversely, bicyclo[1.1.1]pentane (BCP), while offering lower lipophilicity, provides a shorter bridgehead‑to‑bridgehead distance (~1.9 Å) that cannot faithfully reproduce the geometry of para‑substituted phenyl rings or the linear molecular shape required for nematic liquid‑crystalline phases [2][3]. These quantifiable disparities—spanning thermodynamic stability, spatial geometry, and electronic character—mean that substituting one bridged bicyclic core for another without experimental validation risks compromised stability, misaligned molecular recognition, and altered phase behavior. The evidence laid out in Section 3 provides the quantitative basis for discriminating among these closely related scaffolds at the procurement stage.

Bicyclo[2.2.2]octane Quantitative Head-to-Head Evidence


Gas-Phase Enthalpy of Formation vs. Norbornane and Adamantane

Bicyclo[2.2.2]octane (BCO) exhibits a markedly more negative gas‑phase enthalpy of formation than its smaller‑bridged congener bicyclo[2.2.1]heptane (norbornane), indicating substantially greater thermodynamic stability. At the same time, BCO is less stable than the fully diamondoid adamantane, placing it at an intermediate position in the strain‑energy landscape. The experimental values, determined by oxygen bomb calorimetry with vapor‑pressure corrections, are ΔfH°gas(BCO) = −23.75 ± 0.30 kcal·mol⁻¹ vs. ΔfH°gas(norbornane) = −12.42 ± 0.70 kcal·mol⁻¹ vs. ΔfH°gas(adamantane) = −30.65 ± 0.98 kcal·mol⁻¹ [1]. This corresponds to a stability advantage of 11.33 kcal·mol⁻¹ (47.4 kJ·mol⁻¹) for BCO over norbornane, and a deficit of 6.90 kcal·mol⁻¹ (28.9 kJ·mol⁻¹) relative to adamantane.

Thermochemistry Strain energy Computational chemistry

Bridgehead C–H Bond Dissociation Enthalpy Comparison

The bridgehead C–H bond dissociation enthalpy (BDE) governs the susceptibility of a saturated cage scaffold to oxidative metabolism and free‑radical functionalization. Experimental determination using a thermodynamic cycle methodology reveals BDE values of 102.9 ± 1.7 kcal·mol⁻¹ for bicyclo[2.2.2]octane, 105.7 ± 2.0 kcal·mol⁻¹ for bicyclo[2.2.1]heptane, and 102.4 ± 1.9 kcal·mol⁻¹ for adamantane [1]. Thus, the bridgehead C–H bond in BCO is 2.8 kcal·mol⁻¹ weaker than in norbornane, a difference that correlates with the greater flexibility of the BCO skeleton and the ability of its bridgehead carbon to adopt a near‑planar configuration [2]. The BCO bridgehead BDE is statistically indistinguishable from that of adamantane.

Physical organic chemistry Radical stability Reaction mechanism

Intrinsic Clearance: BCO-Imatinib vs. Parent Imatinib

Replacement of the central phenyl ring in the kinase inhibitor Imatinib with bicyclo[2.2.2]octane (compound 86 in the study) reduces the intrinsic clearance (CLint) in human liver microsomes from 28 μL·min⁻¹·mg⁻¹ (parent Imatinib) to 16 μL·min⁻¹·mg⁻¹, a 1.75‑fold improvement in metabolic stability [1]. The 2‑oxabicyclo[2.2.2]octane analog (compound 85) gives an intermediate value of 19 μL·min⁻¹·mg⁻¹. This head‑to‑head comparison, conducted within the same matched molecular pair series, demonstrates that the saturated BCO scaffold directly attenuates CYP‑mediated oxidation relative to the electron‑rich phenyl ring.

Drug metabolism Bioisosterism ADME

Nematic Phase Stabilization vs. p-Carboranes

The effectiveness of a rigid core unit in stabilizing the nematic mesophase is quantified by the extrapolated virtual nematic‑isotropic transition temperature (TNI). For single‑ring dipentyl derivatives, the experimentally determined order of ring effectiveness is bicyclo[2.2.2]octane > 12‑vertex p‑carborane > 10‑vertex p‑carborane [1]. Only the bicyclo[2.2.2]octane derivative exhibits a monotropic nematic transition in the pure state; the carborane analogs show no mesophase behavior [2]. In two‑ring mesogens, the bicyclo[2.2.2]octane‑based compound B3 consistently displays higher clearing temperatures than the corresponding 10‑vertex and 12‑vertex p‑carborane analogs B1 and B2 .

Liquid crystals Mesogen design Materials chemistry

Calculated Log P vs. Norbornane

Predicted octanol‑water partition coefficients (ACD/Log P) indicate that bicyclo[2.2.2]octane (Log P = 3.80) is approximately 0.56 log units more lipophilic than bicyclo[2.2.1]heptane (Log P = 3.24) . This difference, while modest, corresponds to a roughly 3.6‑fold higher equilibrium concentration in octanol versus water for BCO, a factor that can significantly influence membrane permeability, protein binding, and the propensity for phospholipidosis in drug candidates.

Physicochemical profiling Drug‑likeness ADME prediction

Bridgehead vs. Methylene Reactivity in Halogenation

Competitive halogenation experiments revealed a fundamental reactivity inversion between the two bridged frameworks. In bicyclo[2.2.2]octane, the bridgehead positions exhibit appreciably higher reactivity toward hydrogen abstraction than the methylene groups, whereas in bicyclo[2.2.1]heptane (norbornane), the methylene positions are more reactive than the bridgeheads [1]. This inversion is attributed to the greater conformational flexibility of the BCO skeleton, which permits the bridgehead carbon to approach planarity in the transition state, thereby stabilizing the incipient radical.

Synthetic methodology C–H functionalization Structure‑reactivity relationships

Bicyclo[2.2.2]octane Key Application Scenarios


Medicinal Chemistry: para-Phenyl Bioisostere

Bicyclo[2.2.2]octane serves as a geometrically faithful, saturated bioisostere of the para‑substituted phenyl ring. Its bridgehead‑to‑bridgehead distance of ~2.6 Å closely matches the 1,4‑disposition of substituents on benzene, while its sp³‑rich character reduces CYP‑mediated oxidative metabolism. In Imatinib, replacing the central phenyl ring with BCO lowered intrinsic clearance in human liver microsomes by 43% (CLint = 16 vs. 28 μL·min⁻¹·mg⁻¹) [1]. This evidence supports the procurement of BCO building blocks for drug discovery programs aiming to improve pharmacokinetic half‑life without sacrificing target engagement geometry.

Liquid Crystal Formulation: Nematic Phase Stability

In liquid‑crystal display (LCD) mixtures, the incorporation of 1,4‑disubstituted bicyclo[2.2.2]octane units provides the highest degree of nematic phase stabilization among carbocyclic core structures, outperforming both 12‑vertex and 10‑vertex p‑carboranes [1]. Bicyclo[2.2.2]octane‑based esters additionally exhibit particularly low temperature dependence of electro‑optic properties, making them preferable for multiplexed displays over benzene and cyclohexane ester analogs . Procurement of BCO‑carboxylic acid or BCO‑phenol intermediates is therefore strategically justified for high‑performance LCD material development.

Bridgehead-Selective Reactivity in Organometallic Chemistry

The uniquely enhanced reactivity of the bridgehead C–H bonds in bicyclo[2.2.2]octane (BDE = 102.9 kcal·mol⁻¹, vs. 105.7 kcal·mol⁻¹ for norbornane) [1], combined with the experimentally observed bridgehead > methylene selectivity in halogenation , makes BCO a preferred scaffold for synthetic routes requiring selective bridgehead functionalization. This is especially relevant for the synthesis of 1,4‑disubstituted derivatives — the cornerstone substitution pattern for both liquid‑crystalline mesogens and para‑phenylene bioisosteres.

Computational and Thermochemical Reference Standard

Bicyclo[2.2.2]octane, with its well‑characterized D₃ₕ symmetry and zero residual entropy in the low‑temperature phase [1], serves as a calibrated reference compound for computational chemistry method validation, force‑field parameterization, and thermodynamic benchmarking. Its precisely measured enthalpy of formation (ΔfH°gas = −99.04 ± 0.96 kJ·mol⁻¹) and sublimation enthalpy (ΔsubH° = 47.7 ± 0.8 kJ·mol⁻¹) provide anchor points for quantum chemical calculations and group‑additivity schemes. Laboratories requiring high‑purity BCO for calorimetric standards or computational benchmarks should prioritize vendors with certified purity ≥99% and documented lot‑specific thermochemical data.

Technical Documentation Hub

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